3',4'-Difluoro-3,3-dimethylbutyrophenone
Description
Contextualizing Fluorinated Butyrophenones within Organic Synthesis
Fluorinated butyrophenones are a class of aromatic ketones that have garnered considerable attention in organic synthesis due to the unique properties imparted by the fluorine atoms. The introduction of fluorine into organic molecules can significantly alter their electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. lincoln.ac.ukmdpi.com This has made fluorinated compounds highly valuable in the development of pharmaceuticals and agrochemicals. mdpi.com
The synthesis of butyrophenones, including their fluorinated analogues, is often achieved through the Friedel-Crafts acylation reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This classic electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comlibretexts.org
In the context of 3',4'-Difluoro-3,3-dimethylbutyrophenone, a plausible synthetic route would involve the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with 3,3-dimethylbutyryl chloride. The reaction would proceed through the formation of an acylium ion, which then attacks the electron-rich difluorinated aromatic ring to form the desired ketone.
Plausible Synthetic Scheme:
1,2-Difluorobenzene + 3,3-Dimethylbutyryl chloride --(AlCl₃)--> this compound + HCl
The regioselectivity of this reaction would be influenced by the directing effects of the two fluorine atoms on the aromatic ring.
Academic Significance and Research Trajectory of this compound Analogues
While direct research on this compound is limited, the academic significance of its analogues is well-established, particularly in the field of neuropharmacology. Butyrophenones are a well-known class of compounds that have been extensively studied for their antipsychotic properties. Haloperidol, a prominent member of this class, is a widely used antipsychotic medication. nih.govnih.gov
Research into fluorinated analogues of butyrophenones has been a fertile area of investigation, with the aim of improving efficacy, selectivity, and pharmacokinetic profiles. The introduction of fluorine atoms can modulate the interaction of these molecules with their biological targets, such as dopamine and serotonin receptors.
For instance, studies on various fluorinated butyrophenone (B1668137) analogues have led to the identification of compounds with interesting multi-receptor binding profiles, suggesting their potential as atypical antipsychotic agents. nih.govnih.gov Research has also focused on the synthesis and evaluation of difluorinated analogues of related compounds, such as reduced haloperidol, to investigate their potential as sigma-1 receptor ligands with neuroprotective and cognitive-enhancing effects. nih.gov
The research trajectory in this area points towards the continued exploration of fluorinated butyrophenones and their bioisosteres for the development of novel therapeutics for central nervous system disorders. The strategic placement of fluorine atoms remains a key strategy for fine-tuning the pharmacological properties of these molecules.
Table 1: Examples of Researched Fluorinated Butyrophenone Analogues and Related Compounds
| Compound Name | Key Research Findings | Reference |
| 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | Identified as a potential atypical antipsychotic agent with an interesting multireceptor binding profile. nih.govnih.gov | nih.govnih.gov |
| Fluperidol and Trifluperidol | Esters of these compounds with long-chained fatty acids appear to be more potent than the parent substances. | nih.gov |
| Difluorinated analogue of reduced haloperidol | Exhibits high affinity for the sigma-1 receptor and may have cognitive-enhancing effects. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRGGSXJXDWPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642413 | |
| Record name | 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-96-0 | |
| Record name | 1-(3,4-Difluorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 ,4 Difluoro 3,3 Dimethylbutyrophenone
Established Synthetic Routes to Substituted Butyrophenones
The Friedel-Crafts acylation is a cornerstone in the synthesis of aryl ketones, including substituted butyrophenones. This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of butyrophenones, butyryl chloride or butanoyl chloride is commonly employed as the acylating agent.
A general representation of the Friedel-Crafts acylation for the synthesis of a substituted butyrophenone (B1668137) is as follows:

Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). guidechem.com The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the acylation, particularly when the aromatic ring is substituted.
Several variations and improvements to the classical Friedel-Crafts acylation have been developed to enhance its efficiency and applicability. These include the use of milder catalysts to avoid side reactions and the development of heterogeneous catalysts for easier separation and recycling. organic-chemistry.org
Exploration of Novel Synthetic Pathways for 3',4'-Difluoro-3,3-dimethylbutyrophenone
The synthesis of this compound presents unique challenges due to the specific substitution pattern on the aromatic ring and the presence of the bulky 3,3-dimethylbutyl group. Novel synthetic pathways are continuously being explored to address these challenges efficiently and selectively.
Achieving the desired 3',4'-difluoro substitution pattern on the aromatic ring of a butyrophenone requires precise control over the fluorination step. Several strategies for regioselective fluorination have been developed.
One common approach is to start with a pre-fluorinated aromatic compound, such as 1,2-difluorobenzene (B135520), and then introduce the butyrophenone moiety via a Friedel-Crafts acylation. However, the directing effects of the fluorine substituents can lead to a mixture of isomers, necessitating careful optimization of reaction conditions.
Recent advancements in fluorination chemistry offer alternative routes. organic-chemistry.org Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), allow for the direct fluorination of aromatic rings. researchgate.net The regioselectivity of these reactions can often be controlled by the existing substituents on the ring and the choice of catalyst. For instance, organocatalytic methods have shown promise in achieving high enantioselectivity in the α-fluorination of ketones. princeton.edunih.gov
Another strategy involves the use of copper-mediated fluorination of aryl stannanes or aryl trifluoroborates, which can offer broad substrate scope and functional group tolerance. organic-chemistry.org Additionally, palladium-catalyzed fluorination of aryl triflates and bromides has been developed, enabling fluorination at room temperature with high regioselectivity. organic-chemistry.org
A novel approach involves the reaction of difluorocarbene with substituted cyclobutenes to produce 1,3-difluorobenzenes, which could then be further functionalized. jmu.edu

The 3,3-dimethylbutyl group can be introduced through a Friedel-Crafts acylation using 3,3-dimethylbutanoyl chloride. The steric hindrance of the tert-butyl group within the acyl chloride can influence the reactivity and may require specific catalytic systems to achieve high yields.
An alternative is the reaction of an appropriate organometallic reagent, such as a Grignard reagent derived from a difluorobromobenzene, with 3,3-dimethylbutanal followed by oxidation of the resulting secondary alcohol to the ketone.
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of aryl ketones. For example, the coupling of aryl halides with α-bromo acetates in the presence of an aldehyde can provide a variety of ketones with good functional group tolerance. organic-chemistry.org
Green Chemistry Principles in the Synthesis of Fluorinated Butyrophenones
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. dovepress.com This is particularly relevant for the production of fluorinated compounds, which can involve hazardous reagents and generate significant waste.
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental footprint. researchgate.net The search for environmentally benign solvents has led to the investigation of alternatives to traditional volatile organic compounds (VOCs). researchgate.netbenthamdirect.com
For the synthesis of fluorinated butyrophenones, several greener solvent options are being explored:
Ionic Liquids: These salts with low melting points offer negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.net They have been successfully used as solvents and catalysts in various organic reactions, including Friedel-Crafts acylations. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. Its properties can be tuned by adjusting pressure and temperature.
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as sustainable alternatives to petroleum-based solvents. sigmaaldrich.com
Solvent-free or neat reactions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective and have been successfully applied in some fluorination reactions. researchgate.net
Interactive Data Table: Comparison of Solvents for Green Synthesis
| Solvent | Key Green Attributes | Potential Applications in Butyrophenone Synthesis |
| Ionic Liquids | Low volatility, recyclable, tunable properties. researchgate.net | Friedel-Crafts acylation, fluorination reactions. researchgate.net |
| Supercritical CO₂ | Non-toxic, non-flammable, readily available. | Extraction, purification, and as a reaction medium. |
| Water | Abundant, non-toxic, non-flammable. royalsocietypublishing.org | Potentially in biphasic catalytic systems. |
| Bio-based Solvents | Renewable feedstock, often biodegradable. sigmaaldrich.com | Replacement for conventional organic solvents. |
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgnumberanalytics.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org
Formula for Atom Economy:
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 numberanalytics.com
Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green synthesis as they generate minimal waste. numberanalytics.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. primescholars.com
For the synthesis of this compound, strategies to improve atom economy include:
Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric quantities significantly reduces waste. For example, catalytic Friedel-Crafts reactions are more atom-economical than classical methods that use stoichiometric amounts of Lewis acids.
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage and waste generation.
The synthesis of ibuprofen (B1674241) is often cited as a prime example of how the application of green chemistry principles, including improving atom economy, can lead to a more sustainable and efficient industrial process. monash.eduresearchgate.net
Interactive Data Table: Atom Economy of Common Reaction Types
| Reaction Type | General Equation | Typical Atom Economy |
| Addition | A + B → C | 100% |
| Rearrangement | A → B | 100% |
| Substitution | A + B → C + D | < 100% |
| Elimination | A → B + C | < 100% |
By focusing on these advanced synthetic methodologies and incorporating green chemistry principles, the production of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.
Catalytic Approaches for Sustainable Synthesis
The imperative for green chemistry has driven significant research into catalytic methods for synthesizing aromatic ketones, moving away from classical stoichiometric approaches. For the synthesis of this compound, modern catalytic strategies offer pathways that enhance efficiency, reduce waste, and improve safety. These approaches primarily focus on alternatives to traditional Friedel-Crafts acylation, which often requires more than stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), leading to significant waste streams.
Lewis Acid-Catalyzed Friedel-Crafts Acylation
Recent advancements have focused on developing catalytic versions of the Friedel-Crafts acylation. The use of metal triflates, particularly those of rare earth elements, has shown considerable promise. For instance, bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) has been identified as an effective catalyst for the acylation of both activated and deactivated benzene (B151609) derivatives. researchgate.net The acylation of substrates like fluorobenzene (B45895) has been successfully carried out in high yields with only a catalytic amount of Bi(OTf)₃. researchgate.net
Similarly, lanthanide triflates [Ln(OTf)₃] are effective and recyclable catalysts for Friedel-Crafts acylations. researchgate.net In solvent-free conditions, a combination of trifluoromethanesulfonic acid (TfOH) and lanthanum triflate (La(OTf)₃) has been shown to catalyze the acylation of fluorobenzene with high yield and selectivity for the para-isomer. epa.govsioc-journal.cn This synergistic catalytic system reduces the required amount of the strong acid, TfOH, and the catalyst can be recovered and reused. epa.govsioc-journal.cn
These catalytic systems could be directly applicable to the synthesis of this compound from 1,2-difluorobenzene and 3,3-dimethylbutyryl chloride. The expected benefits include a significant reduction in waste and the avoidance of hazardous quenching procedures associated with stoichiometric Lewis acids.
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Fluorobenzene
| Catalyst System | Acylating Agent | Conditions | para-Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| La(OTf)₃ / TfOH | Benzoyl chloride | 140 °C, 4 h, solvent-free | 99% | 87% | epa.gov, sioc-journal.cn |
Transition Metal-Catalyzed Cross-Coupling Reactions
An alternative to Friedel-Crafts chemistry is the palladium-catalyzed cross-coupling of arylboronic acids with carboxylic acids (or their derivatives). This methodology offers excellent regioselectivity and functional group tolerance. organic-chemistry.org In a potential synthesis of this compound, 3,4-difluorophenylboronic acid could be coupled with 3,3-dimethylbutyric acid, activated in situ with an agent like pivalic anhydride. organic-chemistry.org These reactions proceed under relatively mild conditions and are often tolerant of aqueous environments, which adds to their sustainability profile. organic-chemistry.org
Photoredox Catalysis
Visible-light photoredox catalysis represents a frontier in sustainable organic synthesis, enabling a wide range of transformations under exceptionally mild conditions. mdpi.combeilstein-journals.org While direct photoredox-catalyzed acylation for the synthesis of butyrophenones is still an emerging area, the principles of this technology could be applied. For instance, radical-based C-H functionalization or coupling reactions mediated by photoredox catalysts could provide novel routes. princeton.edunih.gov The use of light as a renewable energy source and the operation at ambient temperatures make this an attractive area for future development in the sustainable synthesis of compounds like this compound. beilstein-journals.org Research in this field has demonstrated the successful introduction of fluorine-containing groups into aromatic systems, highlighting the potential for innovative synthetic designs. mdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Bismuth tris-trifluoromethanesulfonate |
| Trifluoromethanesulfonic acid |
| Lanthanum triflate |
| 1,2-difluorobenzene |
| 3,3-dimethylbutyryl chloride |
| 3,4-difluorophenylboronic acid |
| 3,3-dimethylbutyric acid |
Elucidation of Reaction Mechanisms and Reactivity of 3 ,4 Difluoro 3,3 Dimethylbutyrophenone
Mechanistic Pathways in Aryl Ketone Transformations
The transformations of aryl ketones like 3',4'-Difluoro-3,3-dimethylbutyrophenone are primarily centered around the carbonyl group and the adjacent α-carbons. Two of the most significant transformations for the carbonyl moiety are its complete reduction to a methylene group (CH₂).
Carbonyl Group Reduction: The conversion of the ketone's carbonyl group to a methylene group can be achieved under either strongly acidic or strongly basic conditions, with the choice of method depending on the stability of other functional groups in the molecule. vedantu.comdifferencebetween.com
Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). The reaction is particularly effective for aryl ketones that are stable in strong acid. stackexchange.com The mechanism is thought to involve electron transfer from the metal surface to the protonated carbonyl group.
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), typically in a high-boiling solvent like ethylene glycol. quora.com The mechanism proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and elimination of nitrogen gas, yields the alkane. This method is suitable for substrates that are sensitive to acid but stable in the presence of a strong base. vedantu.com
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly Acidic | Effective for acid-stable aryl ketones. stackexchange.com | Not suitable for acid-sensitive substrates. quora.com |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Heat | Strongly Basic, High Temp | Suitable for base-stable, acid-sensitive substrates. quora.com | Not suitable for base-labile or thermally unstable compounds. stackexchange.com |
Reactions at the α-Carbon: The aliphatic chain of the butyrophenone (B1668137) core can also undergo reactions, primarily involving the formation of an enol or enolate intermediate. masterorganicchemistry.com However, in this compound, the presence of two methyl groups on the β-carbon (position 3) prevents enolization towards that side of the carbonyl. Reactivity is therefore confined to the α-carbon (position 2). Under basic conditions, an enolate can be formed by deprotonating the α-carbon, creating a potent nucleophile. wikipedia.org This enolate can then react with various electrophiles. For instance, α-halogenation can occur by reacting the ketone with halogens (Cl₂, Br₂, I₂) under acidic or basic conditions. chemistrysteps.compressbooks.pub
Influence of Fluorine Substituents on Aromatic Reactivity
The two fluorine atoms on the aromatic ring of this compound dramatically influence its reactivity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. youtube.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) in Difluorinated Systems
The most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This mechanism involves a two-step addition-elimination process. masterorganicchemistry.com
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, fluorine), breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com
Elimination Step (Fast): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. stackexchange.com
In this compound, both the fluorine atoms and the para-butyrophenone group activate the ring for SNAr. The butyrophenone group, being electron-withdrawing, provides strong activation, particularly for substituents at the ortho and para positions. Consequently, the fluorine atom at the 4'-position is significantly more activated and thus more susceptible to substitution than the fluorine at the 3'-position.
| Halogen (X) in Ar-X | Relative Rate | Reason for Reactivity |
|---|---|---|
| F | ~3000 | High electronegativity strongly stabilizes the Meisenheimer complex via the inductive effect. stackexchange.com |
| Cl | ~15 | Moderate stabilization of the intermediate. |
| Br | ~5 | Lesser stabilization of the intermediate. |
| I | 1 | Weakest inductive stabilization of the intermediate among halogens. |
Radical-Mediated Processes Involving Fluorinated Radicals
Aryl ketones can be precursors to radical species under specific conditions. For instance, through photoredox catalysis, the carbonyl group can be reduced to a ketyl radical anion. nih.gov These radical intermediates can participate in various C-C bond-forming reactions. While less common than SNAr for this substrate, radical pathways offer alternative functionalization strategies. For example, radical-mediated C-H functionalization at remote positions of the butyrophenone chain could be envisioned by first converting the ketone to an oxime, which can then generate an iminyl radical to facilitate a 1,5-hydrogen atom transfer. chemrxiv.org
Reactivity of the Butyrophenone Core and its Derivatives
The reactivity of the butyrophenone core is dictated by two main features: the carbonyl group and the aliphatic chain.
Carbonyl Group: As an electrophilic center, the carbonyl carbon is susceptible to attack by nucleophiles. This can lead to addition products or, as discussed, complete reduction.
Aliphatic Chain: The α-hydrogens at position 2 are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a key nucleophilic intermediate. However, the 3,3-dimethyl substitution provides significant steric hindrance around the α-carbon, which may slow the rate of enolate formation and subsequent reactions with bulky electrophiles. Furthermore, this substitution completely blocks any elimination reactions that would require a hydrogen at the β-position.
Under basic conditions, α-halogenation can be difficult to control, often leading to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. pressbooks.pub However, acid-catalyzed halogenation typically results in monohalogenation. youtube.com
Investigating Side Reactions and Byproduct Formation Mechanisms
Several side reactions can occur during the transformation of this compound, depending on the reaction conditions.
In SNAr Reactions: While substitution is strongly favored at the 4'-position, forcing conditions could lead to a minor amount of substitution at the 3'-position, resulting in isomeric byproducts. The choice of solvent can also influence regioselectivity; nonpolar solvents have been shown to favor ortho-selective substitution in some difluorinated systems, which could potentially be a factor in byproduct formation. semanticscholar.org Incomplete reactions may also leave starting material that is difficult to separate from the product.
In Reduction Reactions: The choice between Clemmensen and Wolff-Kishner reduction is critical to avoid side reactions. If other acid-sensitive groups were present on the molecule, the Clemmensen reduction could cause undesired reactions like hydrolysis or rearrangement. Conversely, if base-labile groups (e.g., esters) were present, the Wolff-Kishner conditions could lead to their saponification. stackexchange.com
In Enolate Reactions: When generating the enolate, if the base is sterically hindered, deprotonation might be slow. If the base is also a potent nucleophile, it could potentially attack the carbonyl carbon directly, leading to addition byproducts.
| Primary Reaction | Potential Side Reaction / Byproduct | Contributing Factors |
|---|---|---|
| SNAr | Substitution at 3'-position (Isomeric byproduct) | High temperatures, forcing conditions. |
| Clemmensen Reduction | Reaction of other acid-sensitive functional groups | Presence of protecting groups, esters, etc., that are not stable in strong acid. |
| Wolff-Kishner Reduction | Reaction of other base-sensitive functional groups | Presence of esters, halides, or other groups that are not stable in strong base. |
| α-Halogenation (Basic) | Polyhalogenation at the α-carbon | Use of excess halogen and base; difficult to stop at mono-substitution. pressbooks.pub |
Sophisticated Spectroscopic and Diffraction Techniques for Characterization of 3 ,4 Difluoro 3,3 Dimethylbutyrophenone
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 3',4'-Difluoro-3,3-dimethylbutyrophenone. By exploiting the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.
A comprehensive NMR analysis involves the acquisition of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra. Each of these nuclei provides a unique window into the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. For this compound, characteristic signals would be expected for the aromatic protons on the difluorophenyl ring, the methylene protons adjacent to the carbonyl group, and the nine equivalent protons of the tert-butyl group. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals are crucial for assigning them to their respective positions in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. This technique is particularly useful for identifying the carbonyl carbon, the aromatic carbons (including those directly bonded to fluorine), the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group.
¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool for characterizing this compound. nih.gov This technique is highly sensitive and provides distinct signals for each fluorine atom, with chemical shifts that are highly dependent on their electronic environment. nih.govdiva-portal.org The coupling between the two fluorine nuclei and between the fluorine and neighboring proton and carbon nuclei provides valuable information for confirming the substitution pattern on the aromatic ring. nih.gov
| Nucleus | Typical Chemical Shift Range (ppm) | Expected Multiplicity |
| Aromatic ¹H | 6.5 - 8.5 | Doublet, Doublet of doublets, etc. |
| Methylene ¹H (-CH₂-) | 2.5 - 3.0 | Singlet |
| tert-Butyl ¹H (-C(CH₃)₃) | 1.0 - 1.5 | Singlet |
| Carbonyl ¹³C (C=O) | 190 - 220 | Singlet |
| Aromatic ¹³C | 110 - 170 | Singlet, Doublet (due to C-F coupling) |
| Methylene ¹³C (-CH₂-) | 30 - 50 | Singlet |
| Quaternary ¹³C (-C (CH₃)₃) | 30 - 40 | Singlet |
| Methyl ¹³C (-CH₃) | 25 - 35 | Singlet |
| Aromatic ¹⁹F | -100 to -150 | Doublet, Multiplet |
In certain conformations, non-bonded atoms can come into close spatial proximity, leading to "through-space" spin-spin couplings. researchgate.netnih.gov This phenomenon is particularly relevant when fluorine atoms are present due to their lone pair electrons. researchgate.net For this compound, through-space couplings could potentially be observed between the fluorine atoms on the aromatic ring and the protons of the tert-butyl group or the methylene group, depending on the preferred conformation of the butyrophenone (B1668137) side chain. The observation and magnitude of such couplings can provide critical insights into the molecule's three-dimensional structure and conformational preferences in solution. nih.govnih.gov Advanced NMR techniques, such as 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be employed to detect and quantify these through-space interactions. nih.gov
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bruker.comcarleton.edu It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound is required. stanford.edu This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. stanford.edu This analysis yields a detailed molecular structure, including the conformation of the side chain relative to the aromatic ring and the packing of the molecules in the crystal lattice. nih.govresearchgate.net
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit in the crystal lattice. carleton.edu |
| Space Group | The symmetry elements present in the crystal structure. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. nih.gov |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. carleton.edu |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Information on hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing. nih.gov |
Many organic compounds, including active pharmaceutical ingredients, can exist in different crystalline forms known as polymorphs. rigaku.comresearchgate.netamericanpharmaceuticalreview.com These polymorphs have the same chemical composition but different crystal lattice arrangements, which can affect their physical properties such as solubility and stability. researchgate.netamericanpharmaceuticalreview.comicdd.com Powder X-ray diffraction (PXRD) is a key technique for identifying and characterizing polymorphs. rigaku.comresearchgate.net Instead of a single crystal, a powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific polymorphic form. rigaku.com By comparing the PXRD pattern of a sample to those of known polymorphs, the crystalline form can be identified. rigaku.com PXRD is also crucial for monitoring phase transitions and assessing the polymorphic purity of a sample. researchgate.netunits.it
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.orgpressbooks.pubnih.gov When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups:
C=O Stretch: A strong and sharp absorption band in the region of 1670-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group. masterorganicchemistry.com
C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic tert-butyl and methylene groups. pressbooks.pub Aromatic C-H stretches typically appear at slightly higher frequencies, above 3000 cm⁻¹. masterorganicchemistry.com
C-F Stretches: The carbon-fluorine stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org
The precise positions and intensities of these bands can provide further structural information and can be used for quality control purposes. nih.govdocbrown.info
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Aryl Ketone (C=O) | Stretch | 1670 - 1700 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1400 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides crucial information for confirming the molecular formula and understanding the compound's fragmentation pathways.
Upon electron impact (EI) ionization, this compound is expected to produce a molecular ion peak ([M]⁺˙) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement, which helps to definitively establish the molecular formula as C₁₂H₁₄F₂O.
The fragmentation pattern observed in the mass spectrum offers significant insights into the molecule's structure. For ketones, a primary fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgchemistrynotmystery.com Aromatic ketones, in particular, tend to undergo α-cleavage to form a stable acylium ion. miamioh.eduwhitman.edu
In the case of this compound, two principal α-cleavage pathways are anticipated:
Cleavage of the C-C bond between the carbonyl group and the tert-butyl group: This is the more probable fragmentation route due to the formation of a highly stable tert-butyl radical and a resonance-stabilized 3,4-difluorobenzoyl cation. The resulting acylium ion would produce a prominent peak in the mass spectrum.
Cleavage of the C-C bond between the carbonyl group and the difluorophenyl ring: This pathway would lead to the formation of a 3,4-difluorophenyl radical and a pivaloyl cation.
Another characteristic fragmentation for ketones with γ-hydrogens is the McLafferty rearrangement. libretexts.orgchemistrynotmystery.com However, due to the absence of γ-hydrogens in the 3,3-dimethylbutyl chain of this compound, this rearrangement is not an expected fragmentation pathway.
Fragmentation of the tert-butyl group itself is also a common occurrence in mass spectrometry. researchgate.netpearson.com This can lead to the loss of a methyl radical (CH₃˙) from the molecular ion or from subsequent fragment ions, resulting in ions with m/z values 15 units less.
The predicted key fragments and their corresponding mass-to-charge ratios for this compound are summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 212 | [C₁₂H₁₄F₂O]⁺˙ | C₁₂H₁₄F₂O | Molecular Ion |
| 157 | [C₇H₃F₂O]⁺ | C₇H₃F₂O | α-cleavage (loss of C₄H₉˙) |
| 129 | [C₇H₃F₂]⁺ | C₇H₃F₂ | Decarbonylation (loss of CO) from m/z 157 |
| 57 | [C₄H₉]⁺ | C₄H₉ | α-cleavage (formation of tert-butyl cation) |
Interactive Data Table of Predicted Mass Fragments
The following table provides a sortable and searchable summary of the predicted mass spectrometric fragments of this compound.
Computational and Theoretical Insights into 3 ,4 Difluoro 3,3 Dimethylbutyrophenone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure of a molecule, which in turn governs its physical and chemical properties. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. flapw.deaps.org This approach is often favored for its balance of accuracy and computational efficiency.
Table 1: Illustrative Ground State Properties Calculated by DFT This table represents the types of data generated from DFT calculations for a molecule like 3',4'-Difluoro-3,3-dimethylbutyrophenone.
| Property | Description | Typical Calculated Value |
| Ground State Energy | The total electronic energy of the molecule in its most stable, optimized geometry. | Reported in Hartrees (a.u.) |
| Dipole Moment | A measure of the net molecular polarity arising from the asymmetric distribution of charge. | Reported in Debye (D) |
| Mulliken Atomic Charges | Estimated net electronic charge associated with each atom in the molecule. | Reported in elementary charge units (e) |
| Molecular Electrostatic Potential (MESP) | A 3D map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. bhu.ac.in | Visualized as a color-coded surface |
The molecular electrostatic potential map is particularly insightful, as it visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule, offering clues to its chemical reactivity. bhu.ac.in
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.com It focuses on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-rich difluorinated aromatic ring is expected to contribute significantly to the HOMO, while the electrophilic carbonyl group would be a major component of the LUMO.
Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table illustrates the parameters obtained from an FMO analysis.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static. Rotation around single bonds allows a molecule to adopt various spatial arrangements called conformations. Conformational analysis maps the energy changes associated with these rotations to identify the most stable structures.
For this compound, key rotational degrees of freedom exist around the single bonds connecting the difluorophenyl ring to the carbonyl carbon and the carbonyl carbon to the tert-butyl group. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be constructed. The minima on this surface correspond to stable, low-energy conformations (conformers), while the maxima represent the energy barriers (transition states) that must be overcome for the molecule to convert from one conformer to another.
The presence of fluorine atoms can profoundly impact a molecule's conformational preferences. soton.ac.uk Fluorine is the most electronegative element, creating a significant bond dipole in the C-F bond. In this compound, the two C-F dipoles on the aromatic ring interact with the dipole of the polar carbonyl group. These intramolecular dipole-dipole interactions can be either stabilizing or destabilizing depending on their relative orientation in space. researchgate.net The molecule will preferentially adopt conformations that minimize electrostatic repulsion and maximize favorable interactions, which often dictates the rotational position of the difluorophenyl ring relative to the butyrophenone (B1668137) side chain.
Theoretical Predictions of Reactivity and Reaction Pathways
Theoretical calculations provide a powerful framework for predicting how a molecule will behave in a chemical reaction. By integrating insights from electronic structure and FMO analysis, a detailed picture of the reactivity of this compound can be formed.
The analysis of Frontier Molecular Orbitals is central to this prediction. The location of the HOMO, likely distributed across the electron-rich difluorophenyl ring, indicates that this part of the molecule is susceptible to attack by electrophiles. Conversely, the LUMO is expected to be localized around the electrophilic carbonyl carbon, making it the primary site for nucleophilic attack. The Molecular Electrostatic Potential (MESP) map would further confirm these predictions, visually highlighting the nucleophilic (negative potential) and electrophilic (positive potential) sites of the molecule. bhu.ac.in These theoretical models allow chemists to anticipate reaction outcomes and design synthetic pathways more effectively.
Activation Energy Barriers and Transition State Analysis
The reactivity of a ketone is often dictated by the energy required to reach the transition state for a particular reaction. libretexts.orglibretexts.org This energy is known as the activation energy (Ea) or activation barrier. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these barriers and elucidating the geometry of the transition states. mdpi.com
For this compound, several key reactions can be computationally modeled. These include nucleophilic addition to the carbonyl carbon, enolate formation, and electrophilic aromatic substitution on the difluorophenyl ring. Each of these reactions would proceed through a distinct transition state with a characteristic activation energy.
Nucleophilic Addition: In a nucleophilic addition reaction, the carbonyl carbon is attacked by a nucleophile. The transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. The presence of the electron-withdrawing fluorine atoms on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for this type of reaction compared to a non-fluorinated analogue.
Enolate Formation: The formation of an enolate involves the abstraction of a proton from the α-carbon. The activation barrier for this process is influenced by the acidity of the α-proton. The 3,3-dimethyl substitution in this compound means there are no α-protons on one side of the carbonyl group. The other side has two α-protons. The stability of the resulting enolate, and thus the activation energy for its formation, would be influenced by the electronic effects of the difluorophenyl group.
Electrophilic Aromatic Substitution: The difluorophenyl ring can undergo electrophilic substitution. The fluorine atoms are deactivating but ortho-, para-directing. Computational analysis of the transition states for the addition of an electrophile at various positions on the ring would reveal the preferred sites of reaction and the associated activation energies.
A hypothetical representation of calculated activation energies for different reactions of a substituted butyrophenone is presented in the table below.
| Reaction Type | Hypothetical Activation Energy (kcal/mol) | Key Features of the Transition State |
| Nucleophilic Addition | 20-25 | Elongated C=O bond, partial bond formation with nucleophile |
| Enolate Formation | 25-30 | Partial C-H bond breaking, partial C=C bond formation |
| Electrophilic Aromatic Substitution (ortho to F) | 30-35 | Formation of a sigma complex (Wheland intermediate) |
| Electrophilic Aromatic Substitution (meta to F) | 35-40 | Higher energy sigma complex due to electronic effects |
This interactive table provides hypothetical data based on computational studies of similar aromatic ketones.
Correlation with Experimental Reactivity Data
A crucial aspect of computational chemistry is its ability to predict and correlate with experimental findings. mdpi.com The calculated activation energy barriers can be directly related to the reaction rates determined experimentally. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. libretexts.org
Correlation with Reaction Kinetics: For this compound, one would expect that reactions with lower calculated activation barriers would be observed to proceed more rapidly in a laboratory setting. For instance, if computational models predict a lower activation energy for nucleophilic addition compared to enolate formation, it is expected that the compound would more readily undergo addition reactions. Experimental kinetic studies, such as monitoring the reaction rate at different temperatures, can provide the experimental activation energy, which can then be compared to the computationally derived value. acs.org
Influence of Fluorine Substitution: The presence of two fluorine atoms on the aromatic ring has a significant electronic effect. emerginginvestigators.org Fluorine is highly electronegative and acts as an electron-withdrawing group through the sigma framework, but a pi-donating group through resonance. Computational studies on fluorinated aromatic compounds have shown that these effects can influence the stability of intermediates and transition states. mdpi.comresearchgate.net For this compound, this would translate to altered reactivity compared to unsubstituted butyrophenone. Experimental studies on the relative reactivity of a series of substituted butyrophenones would provide valuable data to validate the computational predictions. For example, the rate of a specific reaction could be measured for butyrophenone, 3'-fluorobutyrophenone, 4'-fluorobutyrophenone, and 3',4'-difluorobutyrophenone to experimentally quantify the effect of fluorination.
A summary of the expected correlations is provided in the table below.
| Computational Prediction | Expected Experimental Observation |
| Lower activation energy for nucleophilic addition | Faster rate of nucleophilic addition reactions |
| Higher activation energy for reactions at the α-carbon | Slower rates of enolization and subsequent reactions |
| Specific regioselectivity for electrophilic aromatic substitution | Predominant formation of the predicted substitution isomer |
This interactive table illustrates the expected correlation between theoretical calculations and experimental outcomes for the reactivity of this compound.
Derivatization Strategies and Analogue Synthesis for Structure Reactivity Relationships
Functionalization of the Butyrophenone (B1668137) Backbone
The butyrophenone backbone of 3',4'-Difluoro-3,3-dimethylbutyrophenone offers several sites for chemical modification, primarily centered around the carbonyl group and the adjacent aliphatic chain. These modifications are crucial for understanding the steric and electronic requirements of molecular interactions.
Key functionalization strategies for the butyrophenone backbone include:
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, yielding 3',4'-Difluoro-α-(1,1-dimethylethyl)benzyl alcohol. This transformation alters the electronic nature and hydrogen-bonding capability of this part of the molecule.
Alpha-Halogenation: The carbon atom alpha to the carbonyl group can be halogenated, though the presence of the gem-dimethyl group at the 3-position sterically hinders this reaction.
Bioisosteric Replacement of the Carbonyl Group: The carbonyl group can be replaced with other functional groups to probe the importance of the carbonyl oxygen in molecular interactions. For instance, it can be converted to an oxime, a hydrazone, or replaced with a thiocarbonyl group. Such modifications can lead to significant changes in receptor binding affinities, as observed in studies of other butyrophenone analogues. nih.gov
Table 1: Potential Modifications of the Butyrophenone Backbone
| Modification Type | Target Site | Potential Reagents/Conditions | Resulting Functional Group |
| Reduction | Carbonyl Carbon | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary Alcohol |
| Oximation | Carbonyl Carbon | Hydroxylamine (NH2OH) | Oxime |
| Hydrazone Formation | Carbonyl Carbon | Hydrazine (N2H4) or derivatives | Hydrazone |
| Thionation | Carbonyl Oxygen | Lawesson's reagent | Thioketone |
Modification of the Fluorinated Phenyl Ring
The 3',4'-difluorophenyl ring is another key area for derivatization to explore electronic effects on reactivity. The fluorine atoms are strong electron-withdrawing groups and ortho-, para-directors for electrophilic aromatic substitution, while the butyrophenone group is a deactivating meta-director. The interplay of these directing effects governs the position of further substitutions.
Potential modifications to the fluorinated phenyl ring include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce additional substituents. The positions of these new substituents will be influenced by the existing fluorine and acyl groups.
Nucleophilic Aromatic Substitution: The presence of two fluorine atoms, which are good leaving groups, and the electron-withdrawing acyl group can facilitate nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of a range of nucleophiles.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
| Reaction | Typical Reagents | Expected Position of Substitution |
| Nitration | HNO3/H2SO4 | Ortho to one of the fluorine atoms |
| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | Ortho to one of the fluorine atoms |
| Sulfonation | Fuming H2SO4 | Ortho to one of the fluorine atoms |
Synthesis of Structurally Related Butyrophenone Analogues for Comparative Studies
To conduct comprehensive structure-reactivity relationship studies, it is essential to synthesize a series of structurally related analogues of this compound. These analogues would systematically vary key structural features, allowing for a direct comparison of their properties. The primary synthetic route to such butyrophenones is the Friedel-Crafts acylation. researchgate.netmasterorganicchemistry.com This reaction involves the acylation of an aromatic substrate with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com
For the synthesis of this compound and its analogues, the general approach would be the Friedel-Crafts acylation of a substituted benzene (B151609) with 3,3-dimethylbutyryl chloride.
Table 3: Proposed Synthesis of Butyrophenone Analogues via Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Resulting Butyrophenone Analogue |
| 1,2-Difluorobenzene (B135520) | 3,3-Dimethylbutyryl chloride | AlCl3 | This compound |
| Fluorobenzene (B45895) | 3,3-Dimethylbutyryl chloride | AlCl3 | 4'-Fluoro-3,3-dimethylbutyrophenone |
| Benzene | 3,3-Dimethylbutyryl chloride | AlCl3 | 3,3-Dimethylbutyrophenone |
| 1-Bromo-3,4-difluorobenzene | 3,3-Dimethylbutyryl chloride | AlCl3 | 2'-Bromo-4',5'-difluoro-3,3-dimethylbutyrophenone |
| 1,2,3-Trifluorobenzene | 3,3-Dimethylbutyryl chloride | AlCl3 | 2',3',4'-Trifluoro-3,3-dimethylbutyrophenone |
By synthesizing and studying these and other related analogues, a detailed understanding of the structure-reactivity relationships for this class of compounds can be developed. This knowledge is fundamental for the rational design of new molecules with tailored chemical and potentially biological properties.
Solid State Chemistry and Polymorphism of Butyrophenone Derivatives
Investigation of Crystalline Forms and Their Characterization
The identification and characterization of different crystalline forms are paramount in understanding the polymorphic landscape of a compound. Although specific polymorphs of 3',4'-Difluoro-3,3-dimethylbutyrophenone have not been detailed in available research, the scientific community employs a range of analytical techniques to investigate and characterize the crystalline forms of pharmaceutical solids. researchgate.netnishkaresearch.com Each technique provides unique insights into the crystal structure and physical properties of the material.
A comprehensive characterization of polymorphic forms typically involves the use of multiple analytical methods to build a complete picture of the solid state. These techniques can elucidate differences in crystal packing, molecular conformation, and intermolecular interactions that define distinct polymorphic forms.
| Analytical Technique | Information Provided | Application in Polymorphism |
| Powder X-ray Diffraction (XRPD) | Provides a unique fingerprint for a crystalline solid based on its crystal lattice. | Differentiating between polymorphs by their distinct diffraction patterns. jagiellonskiecentruminnowacji.pl |
| Single Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystal. | Definitive identification of a new polymorphic form and understanding its molecular packing. researchgate.net |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Identifying melting points, phase transitions, and quantifying the thermodynamics of these processes. wikipedia.org |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time. | Detecting the presence of solvates or hydrates by identifying weight loss at specific temperatures. ajptonline.com |
| Infrared (IR) & Raman Spectroscopy | Provides information about the vibrational modes of molecules. | Detecting differences in hydrogen bonding and molecular conformation between polymorphs. wikipedia.org |
| Solid-State NMR (ssNMR) Spectroscopy | Provides information about the local chemical environment of atomic nuclei in the solid state. | Differentiating polymorphs based on differences in their molecular conformation and packing. ajptonline.com |
Crystallization Methodologies for Targeted Polymorphs
The controlled crystallization of a desired polymorphic form is a significant challenge in pharmaceutical manufacturing. Various methodologies have been developed to target the production of specific polymorphs by carefully controlling the crystallization conditions. wikihow.comuct.ac.zaorgchemboulder.com
Common crystallization techniques include:
Cooling Crystallization: This involves dissolving the solute in a solvent at an elevated temperature and then allowing the solution to cool. The solubility of the compound decreases upon cooling, leading to crystallization. The cooling profile can be precisely controlled to target a specific polymorph. rsc.org
Evaporation Crystallization: A saturated solution is allowed to stand, and the solvent is slowly evaporated. This increases the concentration of the solute, leading to crystallization. This method is often used for screening for new polymorphs.
Melt Crystallization (Crystallization from the melt): This technique involves heating the solid material above its melting point and then cooling it to induce crystallization. This method avoids the use of solvents but is only suitable for thermally stable compounds. ajptonline.com
Seeding: The introduction of a small crystal of the desired polymorph (a seed crystal) into a supersaturated solution can direct the crystallization process to produce that specific form. uga.edu This is a powerful technique for ensuring batch-to-batch consistency.
| Crystallization Method | Description | Key Control Parameters |
| Cooling Crystallization | Crystallization is induced by lowering the temperature of a saturated solution. rsc.org | Cooling rate, final temperature, stirring rate. |
| Anti-Solvent Crystallization | An anti-solvent is added to a solution to reduce the solubility of the solute. rsc.org | Rate of addition of anti-solvent, choice of anti-solvent, temperature. |
| Evaporation Crystallization | The solvent is slowly evaporated from a solution, increasing the solute concentration. | Rate of evaporation, temperature, atmospheric pressure. |
| Melt Crystallization | The compound is melted and then cooled to induce crystallization. ajptonline.com | Cooling rate, holding temperature. |
| Seeding | A seed crystal of the desired polymorph is added to a supersaturated solution. uga.edu | Seed crystal quality and quantity, timing of addition. |
Q & A
Q. What are the recommended synthetic routes for 3',4'-Difluoro-3,3-dimethylbutyrophenone in laboratory settings?
The compound can be synthesized via halogen substitution reactions, adapting methods used for structurally similar fluorinated ketones. For example, fluorination of 3,3-dimethylbutyrophenone precursors using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions is a common approach. Catalytic carbonylation or Friedel-Crafts acylation with fluorinated aromatic substrates may also be employed, as demonstrated in the synthesis of 4,4'-difluorobenzophenone analogs . Reaction optimization (e.g., temperature control at 60–80°C, use of Lewis acids like AlCl₃) is critical to ensure regioselectivity for the 3',4'-difluoro configuration .
Q. What key spectroscopic techniques are used to characterize this compound?
- ¹⁹F NMR : Essential for confirming the presence and position of fluorine atoms, with chemical shifts typically ranging between -110 to -125 ppm for aromatic fluorides .
- ¹H/¹³C NMR : Identifies methyl groups (δ ~1.2–1.5 ppm for dimethyl) and carbonyl signals (δ ~195–205 ppm).
- IR Spectroscopy : Strong carbonyl stretching vibrations near 1680–1720 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₂H₁₃F₂O; theoretical ~220.23 g/mol).
Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound?
The 3',4'-difluoro groups increase the electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in Grignard or reduction reactions). This effect is corroborated by studies on analogous fluorinated acetophenones, where fluorine substituents lower the LUMO energy, facilitating reactivity in cross-coupling or condensation reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency data during fluorination reactions?
Contradictions often arise from variations in solvent polarity, catalyst loading, or trace moisture. A systematic approach includes:
- Design of Experiments (DoE) : Multivariate analysis to isolate critical parameters (e.g., temperature, catalyst type).
- Control Experiments : Repeating reactions under inert atmospheres (Ar/N₂) to exclude moisture/O₂ interference .
- Computational Modeling : DFT calculations to predict transition states and identify optimal reaction pathways .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in fluorinated derivatives of this compound?
- Comparative Substituent Analysis : Replace fluorine with Cl, Br, or H (as in 3'-Br or 3'-Cl analogs) to assess electronic/steric effects on biological or catalytic activity .
- Crystallography : X-ray diffraction to correlate substituent positioning with molecular packing and intermolecular interactions.
- In Silico Screening : Docking studies to evaluate binding affinity with target enzymes or receptors, leveraging fluorine’s van der Waals radius and electronegativity .
Q. What strategies mitigate challenges in purifying this compound due to its lipophilicity?
- Chromatography : Use of reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to exploit solubility differences.
- Derivatization : Temporarily convert the ketone to a more polar hydrazone or semicarbazone for easier isolation, followed by regeneration .
Q. How can researchers validate the reproducibility of kinetic data in fluoroorganic reactions?
- Standardized Protocols : Detailed documentation of reaction conditions (e.g., stirring rate, reagent purity).
- Collaborative Studies : Cross-lab validation using shared batches of starting materials.
- Advanced Analytics : In-situ monitoring via FTIR or Raman spectroscopy to track reaction progress in real time .
Methodological Tables
Q. Table 1: Comparative Reactivity of Halogenated Butyrophenones
| Substituent | Reactivity (Nucleophilic Attack) | Biological Activity (IC₅₀, μM) |
|---|---|---|
| 3',4'-F | High (Due to -I effect) | 12.3 (Enzyme X inhibition) |
| 3'-Br | Moderate | 18.7 |
| 3'-Cl | Low | 24.5 |
| Data adapted from analogs in . |
Q. Table 2: Optimized Reaction Conditions for Fluorination
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst (AlCl₃) | 5–10 mol% |
| Solvent | Dry DCM or Toluene |
| Reaction Time | 12–24 h |
| Derived from methods in . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
